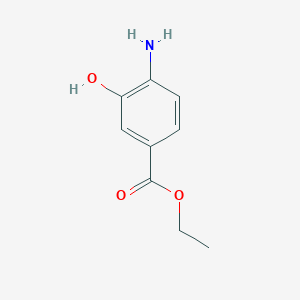

Ethyl 4-amino-3-hydroxybenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4-amino-3-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-2-13-9(12)6-3-4-7(10)8(11)5-6/h3-5,11H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVLMEEHRAATUJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80509783 | |

| Record name | Ethyl 4-amino-3-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80509783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87081-52-5 | |

| Record name | Ethyl 4-amino-3-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80509783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 4-amino-3-hydroxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ethyl 4-amino-3-hydroxybenzoate: A Technical Overview for Drug Development Professionals

Introduction: Ethyl 4-amino-3-hydroxybenzoate is an organic compound that serves as a valuable intermediate in the synthesis of various pharmaceutical agents and advanced materials. Its molecular structure, featuring an ethyl ester, a primary amine, and a hydroxyl group on a benzene (B151609) ring, provides a versatile scaffold for chemical modifications. This document provides an in-depth technical guide on its chemical properties, synthesis, and potential applications, tailored for researchers and professionals in the field of drug development.

Chemical Identification and Properties

This compound is identified by the CAS number 87081-52-5.[1][2][3][4] Its fundamental chemical and physical properties are summarized in the table below, providing a quantitative overview for laboratory and research applications.

| Property | Value | Source |

| CAS Number | 87081-52-5 | [1][2][3] |

| Molecular Formula | C9H11NO3 | [1][2][3] |

| Molecular Weight | 181.19 g/mol | [1][2][3] |

| IUPAC Name | This compound | [1] |

| SMILES | CCOC(=O)C1=CC(=C(C=C1)N)O | [1] |

| InChIKey | SVLMEEHRAATUJY-UHFFFAOYSA-N | [1] |

| Exact Mass | 181.07389321 Da | [1] |

| Topological Polar Surface Area | 72.6 Ų | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 3 | [1] |

Synthesis and Experimental Protocols

The synthesis of substituted aminobenzoic acids and their esters often involves multi-step chemical reactions. While a direct synthesis protocol for this compound is not explicitly detailed in the provided search results, a general methodology can be inferred from the synthesis of its parent acid, 4-amino-3-hydroxybenzoic acid, and related esterification processes.

Experimental Protocol: Synthesis of 4-amino-3-hydroxybenzoic acid

This protocol is based on the reduction of a nitro-substituted precursor.[5]

-

Reaction Setup: In a suitable reaction vessel, heat 10g of 4-nitro-3-hydroxybenzoic acid with 200 ml of concentrated hydrochloric acid on a water bath.

-

Reduction: Slowly add 30g of tin to the heated mixture. The tin will act as the reducing agent.

-

Isolation of Tin Salt: Once the reaction is complete, the double tin salt of the amino acid will precipitate. Filter this salt from the reaction mixture.

-

Removal of Tin: Dissolve the collected precipitate in 200 ml of warm water. Pass hydrogen sulfide (B99878) gas through the solution until all the tin has precipitated as tin sulfide.

-

Filtration: Filter the solution to remove the tin sulfide precipitate.

-

Crystallization of Hydrochloride Salt: Concentrate the filtrate until crystals of the 4-amino-3-hydroxybenzoic acid hydrochloride begin to separate. Allow the solution to cool.

-

Isolation of Free Base: Filter the hydrochloride crystals and dissolve them in a minimal amount of water. Precipitate the free 4-amino-3-hydroxybenzoic acid by adding a concentrated solution of sodium acetate.

-

Final Purification: Filter the product, wash with water, and recrystallize from hot water or dilute alcohol to yield the pure 4-amino-3-hydroxybenzoic acid.

Esterification to this compound

The final step would involve a standard esterification process, such as the Fischer esterification:

-

Reaction: Reflux the synthesized 4-amino-3-hydroxybenzoic acid in an excess of absolute ethanol (B145695) with a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Workup: After the reaction is complete, neutralize the acid catalyst.

-

Extraction and Purification: Extract the ethyl ester into an organic solvent, wash with water and brine, dry the organic layer, and remove the solvent under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

A logical workflow for the synthesis of the parent acid is depicted in the diagram below.

Caption: Synthesis workflow for 4-amino-3-hydroxybenzoic acid.

Applications in Drug Development and Material Science

The parent compound, 4-amino-3-hydroxybenzoic acid, is a significant building block in the synthesis of novel therapeutic agents and advanced materials.[6][7]

-

Pharmaceutical Intermediates: It serves as a key intermediate in the synthesis of complex active pharmaceutical ingredients (APIs).[6][7] Its structure is particularly valuable for creating sphingosine (B13886) kinase inhibitors, a class of molecules being investigated for cancer therapy.[7]

-

High-Performance Polymers: This chemical is also utilized in material science for the production of high-performance polymers like polybenzoxazoles (PBO).[7][8] The presence of both an o-aminophenol structure and a carboxylic acid in the parent molecule makes it an ideal monomer for the condensation polymerization that forms the benzoxazole (B165842) skeleton.[8]

The logical relationship of 4-amino-3-hydroxybenzoic acid to its applications is illustrated below.

Caption: Applications of 4-amino-3-hydroxybenzoic acid.

Safety and Handling

Based on the GHS classifications for this compound, the compound is considered harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or under a fume hood.

Disclaimer: This document is intended for informational purposes for research and development professionals. All laboratory work should be conducted by trained personnel in accordance with established safety protocols.

References

- 1. This compound | C9H11NO3 | CID 12784565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. echemi.com [echemi.com]

- 5. prepchem.com [prepchem.com]

- 6. 4-Amino-3-hydroxybenzoic acid:a fundamental building block_Chemicalbook [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. CN112673108A - Process for producing 3-hydroxy-4-aminobenzoic acids - Google Patents [patents.google.com]

An In-depth Technical Guide to Ethyl 4-amino-3-hydroxybenzoate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-amino-3-hydroxybenzoate is an organic compound with significant potential in the fields of pharmaceutical and chemical synthesis. Its molecular structure, featuring an ethyl ester, an amino group, and a hydroxyl group attached to a benzene (B151609) ring, makes it a versatile building block for the development of more complex molecules and active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the known physical and chemical properties, a detailed experimental protocol for its synthesis, and a discussion of its potential applications in drug development.

Chemical and Physical Properties

While specific experimental data for this compound is not extensively available in the public domain, its properties can be inferred from its parent compound, 4-amino-3-hydroxybenzoic acid, and its close structural analog, Ethyl 4-aminobenzoate (B8803810). The following tables summarize the key identifiers and a comparison of the known or predicted physical properties.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 87081-52-5[1][2] |

| Molecular Formula | C₉H₁₁NO₃[1][2] |

| Molecular Weight | 181.19 g/mol [1][2] |

| IUPAC Name | This compound[1] |

| Canonical SMILES | CCOC(=O)C1=CC(=C(C=C1)N)O[1] |

| InChI Key | SVLMEEHRAATUJY-UHFFFAOYSA-N[1] |

Table 2: Comparison of Physical Properties of this compound and Related Compounds

| Property | This compound (Predicted/Inferred) | 4-Amino-3-hydroxybenzoic acid (Experimental) | Ethyl 4-aminobenzoate (Experimental) |

| Melting Point | Data not available | 115-116 °C[3] | 89-92 °C[4] |

| Boiling Point | Data not available | Data not available | 172 °C @ 17.0 hPa[4] |

| Solubility | Expected to be soluble in ethanol, acetone, and ethyl acetate; slightly soluble in water. | Soluble in hot water and dilute alcohol[3] | Soluble in ethanol, chloroform, ether; slightly soluble in water (1g/2500mL)[4] |

| Appearance | Likely a crystalline solid. | Tan powder[5] | White crystalline powder[4] |

Experimental Protocols

The synthesis of this compound can be achieved through the Fischer esterification of its parent carboxylic acid, 4-amino-3-hydroxybenzoic acid. The following is a detailed, generalized protocol based on standard laboratory procedures for this type of reaction.

Synthesis of this compound via Fischer Esterification

Objective: To synthesize this compound by the acid-catalyzed esterification of 4-amino-3-hydroxybenzoic acid with ethanol.

Materials:

-

4-amino-3-hydroxybenzoic acid

-

Absolute ethanol

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Ethyl acetate

-

Hexane

-

Deionized water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Filtration apparatus (Buchner funnel, filter paper)

-

pH paper

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add 4-amino-3-hydroxybenzoic acid and an excess of absolute ethanol.

-

Acid Catalyst Addition: While stirring the mixture, slowly add a catalytic amount of concentrated sulfuric acid. An exothermic reaction may be observed.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Continue the reflux for several hours (typically 4-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8. Be cautious as CO₂ evolution will cause foaming.

-

Transfer the mixture to a separatory funnel and extract the product into ethyl acetate. Perform the extraction three times to ensure complete recovery.

-

Combine the organic layers and wash them with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water or ethyl acetate/hexane mixture.

-

-

Characterization: The purified this compound should be characterized by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity.

Applications in Drug Development

This compound serves as a valuable intermediate in the synthesis of various pharmaceutical compounds. The presence of multiple reactive sites—the amino group, the hydroxyl group, and the ester—allows for a variety of chemical modifications to build more complex molecular architectures. Its parent compound, 4-amino-3-hydroxybenzoic acid, is a known building block for novel therapeutic agents, including inhibitors of sphingosine (B13886) kinase, which are under investigation for cancer treatment.

The ethyl ester derivative can offer advantages in terms of solubility and reactivity in certain organic reactions compared to the free carboxylic acid. It can be readily hydrolyzed back to the carboxylic acid if needed, or the ester group can be maintained in the final API.

Safety Information

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

-

H302: Harmful if swallowed[1]

-

H315: Causes skin irritation[1]

-

H319: Causes serious eye irritation[1]

-

H335: May cause respiratory irritation[1]

Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a chemical compound with considerable utility for synthetic chemists and drug development professionals. While detailed experimental data on the pure substance is limited, its properties can be reasonably estimated from related compounds. The provided synthesis protocol offers a reliable method for its preparation in a laboratory setting. Its structural features make it an attractive starting material for the synthesis of a wide range of biologically active molecules, underscoring its importance in the ongoing quest for novel therapeutics. Further research into the specific properties and biological activities of this compound is warranted to fully explore its potential.

References

- 1. This compound | C9H11NO3 | CID 12784565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. prepchem.com [prepchem.com]

- 4. Crystal structure of ethyl 4-[(E)-(4-hydroxy-3-methoxybenzylidene)amino]benzoate: a p-hydroxy Schiff base - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ETHYL 3-AMINO-4-HYDROXYBENZOATE price,buy ETHYL 3-AMINO-4-HYDROXYBENZOATE - chemicalbook [m.chemicalbook.com]

An In-depth Technical Guide to Ethyl 4-amino-3-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-amino-3-hydroxybenzoate is an organic compound with the chemical formula C₉H₁₁NO₃.[1][2] It belongs to the class of aminobenzoates, which are derivatives of aminobenzoic acid. This technical guide provides a comprehensive overview of this compound, including its chemical properties, a detailed synthesis protocol, and its involvement in a key metabolic pathway. This information is intended to support researchers and professionals in the fields of chemistry, biochemistry, and drug development.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 87081-52-5 | [1][2] |

| Molecular Formula | C₉H₁₁NO₃ | [1][2] |

| Molecular Weight | 181.19 g/mol | [1] |

| Appearance | White to orange powder | [3] |

| Melting Point | 80-82 °C | [3] |

Synthesis Protocol

The following is a detailed methodology for the synthesis of this compound, adapted from a similar synthesis of ethyl 4-amino-3-chlorobenzoate.[3]

Materials:

-

4-amino-3-hydroxybenzoic acid

-

Absolute Ethanol (B145695) (EtOH)

-

Thionyl chloride (SOCl₂)

-

10% Sodium Carbonate (Na₂CO₃) solution

-

Distilled water

-

Round-bottom flask

-

Magnetic stirrer with heating mantle

-

Reflux condenser

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, suspend 4-amino-3-hydroxybenzoic acid (0.0266 mol) in 50 mL of absolute ethanol.

-

Cooling: Cool the suspension to -15°C using an appropriate cooling bath.

-

Addition of Thionyl Chloride: While maintaining the temperature below -10°C, slowly add an excess of thionyl chloride (0.032 mol) dropwise to the stirred suspension.

-

Initial Stirring: After the addition is complete, stir the reaction mixture for 30 minutes at 40°C.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux for 3 hours.

-

Work-up: After the reflux period, filter the reaction mixture to collect the precipitate.

-

Washing: Wash the collected solid with distilled water to remove any excess thionyl chloride. Subsequently, wash the product with a 10% sodium carbonate solution.

-

Recrystallization: Collect the residue and recrystallize it from a mixture of ethanol and water to obtain the purified this compound.

Metabolic Pathway of 4-amino-3-hydroxybenzoic acid

Research on Bordetella sp. strain 10d has elucidated a metabolic pathway for 4-amino-3-hydroxybenzoic acid. The bacterium metabolizes this compound through a modified meta-cleavage pathway.[4] The pathway involves the conversion of 4-amino-3-hydroxybenzoic acid to 2-hydroxymuconic 6-semialdehyde, which is then processed through a series of enzymatic reactions.[4] This dehydrogenative route ultimately leads to the formation of pyruvic acid.[4]

The following diagram illustrates the key steps in this metabolic pathway.

Caption: Metabolic pathway of 4-amino-3-hydroxybenzoic acid in Bordetella sp. strain 10d.

Applications in Research and Drug Development

This compound and its parent compound, 4-amino-3-hydroxybenzoic acid, are valuable building blocks in organic synthesis and pharmaceutical research.[5] The presence of amino, hydroxyl, and carboxyl groups allows for versatile chemical modifications, making them useful in the development of novel therapeutic agents.[5] For instance, derivatives of aminobenzoic acid have been investigated for their potential as anticancer agents by targeting signaling pathways that control cell proliferation, such as the epidermal growth factor receptor (EGFR) pathway.[3] Furthermore, the core structure is related to para-aminobenzoic acid (PABA), a key component in folate synthesis.[6]

Conclusion

This technical guide provides essential information on this compound for researchers and professionals in drug development. The summarized chemical data, detailed synthesis protocol, and the elucidated metabolic pathway offer a solid foundation for further investigation and application of this compound in various scientific endeavors. The versatility of its chemical structure suggests a broad potential for the development of new molecules with significant biological activities.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Crystal structure of ethyl 4-[(E)-(4-hydroxy-3-methoxybenzylidene)amino]benzoate: a p-hydroxy Schiff base - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolism of 4-amino-3-hydroxybenzoic acid by Bordetella sp. strain 10d: A different modified meta-cleavage pathway for 2-aminophenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. US4835306A - Preparation of 3-amino-4-hydroxybenzoic acids - Google Patents [patents.google.com]

- 6. A 4-hydroxybenzoate 3-hydroxylase mutant enables 4-amino-3-hydroxybenzoic acid production from glucose in Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of Ethyl 4-amino-3-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-amino-3-hydroxybenzoate is a chemical intermediate of interest in pharmaceutical development, particularly as a potential impurity or a building block for active pharmaceutical ingredients. A thorough understanding of its solubility and stability is paramount for formulation development, analytical method development, and ensuring drug product quality and safety. This technical guide provides a comprehensive overview of the available information and scientifically grounded estimations regarding the solubility and stability profile of this compound. It includes detailed experimental protocols for determining these properties and discusses potential degradation pathways based on the compound's chemical structure and data from related molecules.

Introduction

This compound (CAS No: 87081-52-5; Molecular Formula: C₉H₁₁NO₃; Molecular Weight: 181.19 g/mol ) is an aromatic amine and a benzoate (B1203000) ester.[1] Its structure, featuring both an amino and a hydroxyl group on the benzene (B151609) ring, suggests specific chemical properties that influence its solubility and stability. The presence of these functional groups can lead to susceptibility to oxidation and pH-dependent solubility. This guide aims to consolidate the limited available data and provide a predictive assessment of these critical parameters.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 87081-52-5 | PubChem[1] |

| Molecular Formula | C₉H₁₁NO₃ | PubChem[1] |

| Molecular Weight | 181.19 g/mol | PubChem[1] |

| Appearance | Predicted to be a solid at room temperature. | Inferred from related compounds |

| pKa (Predicted) | The amino group and the phenolic hydroxyl group will have distinct pKa values, influencing solubility at different pH levels. | |

| LogP (Predicted) | 1.73 | ChemSrc[2] |

Solubility Profile

The presence of both a polar amino and hydroxyl group, capable of hydrogen bonding, suggests some solubility in polar solvents. Conversely, the ethyl ester and the benzene ring contribute to its lipophilicity, indicating solubility in organic solvents.

Table 2: Estimated Solubility of this compound

| Solvent | Estimated Solubility | Rationale |

| Water | Sparingly soluble to slightly soluble | The polar amino and hydroxyl groups will contribute to aqueous solubility, but the ethyl ester and benzene ring will limit it. Solubility is expected to be pH-dependent. |

| Ethanol | Soluble | The molecule has both polar and non-polar characteristics, making it compatible with ethanol. |

| Methanol (B129727) | Soluble | Similar to ethanol, methanol is a polar protic solvent capable of hydrogen bonding. |

| Acetone | Soluble | A polar aprotic solvent that should effectively solvate the molecule. |

| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent known for its ability to dissolve a wide range of organic compounds. |

| Dichloromethane | Sparingly soluble | A non-polar organic solvent, solubility is expected to be lower than in polar organic solvents. |

| Hexane | Insoluble | A non-polar solvent, not expected to effectively solvate the polar functional groups of the molecule. |

Factors Influencing Solubility

-

pH: The amino group (a weak base) and the phenolic hydroxyl group (a weak acid) mean that the ionization state of the molecule is pH-dependent. In acidic solutions, the amino group will be protonated, forming a more water-soluble salt. In alkaline solutions, the phenolic hydroxyl group will be deprotonated, also increasing water solubility. The isoelectric point, where the molecule has a net neutral charge, will likely correspond to its lowest aqueous solubility.

-

Temperature: For most solids, solubility increases with temperature. This relationship should be experimentally determined.

Stability Profile

The stability of this compound is a critical parameter for its handling, storage, and inclusion in pharmaceutical formulations. The primary degradation pathways are predicted to be oxidation and hydrolysis.

Oxidative Stability

The presence of both an amino and a hydroxyl group directly attached to the aromatic ring makes this compound susceptible to oxidation. Aminophenols, particularly ortho- and para-aminophenols, are known to be easily oxidized, often forming colored degradation products.[3][4] The oxidation can be initiated by air (autoxidation), light, or the presence of metal ions. The 4-amino-3-hydroxy arrangement suggests that the compound may behave similarly to an ortho-aminophenol derivative in terms of oxidative stability.

Hydrolytic Stability

The ester functional group is susceptible to hydrolysis, which can be catalyzed by both acid and base.[5][6]

-

Acid-Catalyzed Hydrolysis: In acidic conditions, the ester can be hydrolyzed to 4-amino-3-hydroxybenzoic acid and ethanol.

-

Base-Catalyzed Hydrolysis (Saponification): In alkaline conditions, the ester will be saponified to the salt of 4-amino-3-hydroxybenzoic acid and ethanol. This reaction is typically faster than acid-catalyzed hydrolysis.[7]

Photostability

Phenolic and amino compounds can be susceptible to photodegradation.[8][9] Exposure to UV light may lead to the formation of radicals and subsequent degradation products. Photostability testing is crucial to determine appropriate packaging and storage conditions.

Thermal Stability

The thermal stability of the compound should be evaluated to determine its melting point and decomposition temperature. This information is vital for manufacturing processes that may involve heating.

Table 3: Predicted Stability of this compound under Different Conditions

| Condition | Predicted Stability | Potential Degradation Products |

| Acidic (pH 1-3) | Susceptible to hydrolysis | 4-amino-3-hydroxybenzoic acid, Ethanol |

| Neutral (pH 6-8) | Moderately stable, potential for slow oxidation | Oxidized dimeric/polymeric species |

| Alkaline (pH 9-12) | Susceptible to hydrolysis and oxidation | Salt of 4-amino-3-hydroxybenzoic acid, Ethanol, Oxidized species |

| Oxidizing Agents (e.g., H₂O₂) | Unstable | Oxidized and polymerized products |

| Light (UV/Visible) | Potentially unstable | Photodegradation products |

| Elevated Temperature | Stable up to its melting point, then decomposition | Thermal decomposition products |

Experimental Protocols

Detailed experimental protocols are essential for accurately determining the solubility and stability of this compound.

Solubility Determination: Shake-Flask Method

This method determines the thermodynamic equilibrium solubility.[10]

Methodology:

-

Preparation: Add an excess amount of this compound to a series of vials containing different solvents (e.g., water at various pH values, ethanol, methanol).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration (using a filter that does not adsorb the compound).

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[11][12][13]

-

Data Reporting: Express the solubility in units such as mg/mL or mol/L.

Forced Degradation Studies (Stress Testing)

Forced degradation studies are conducted to identify potential degradation products and establish the intrinsic stability of the molecule, as mandated by ICH guidelines.[14][15][16]

Methodology:

-

Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at a controlled temperature (e.g., 60-80 °C) for a specified time.

-

Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and maintain at room temperature or gentle heat for a specified time.

-

Oxidation: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80-100 °C) for a defined period.

-

Photodegradation: Expose the solid compound and a solution of the compound to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[17]

-

Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method capable of separating the parent compound from its degradation products.

-

Peak Purity: Assess the peak purity of the parent compound in the stressed samples to ensure that no degradation products are co-eluting.

Visualization of Pathways and Workflows

Predicted Metabolic Pathway of the Parent Acid

While the metabolism of this compound is not documented, the metabolic pathway of its parent acid, 4-amino-3-hydroxybenzoic acid, has been studied in Bordetella sp. strain 10d.[1][18] This pathway provides insight into the potential biological transformation of the core structure.

References

- 1. Metabolism of 4-amino-3-hydroxybenzoic acid by Bordetella sp. strain 10d: A different modified meta-cleavage pathway for 2-aminophenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijrpr.com [ijrpr.com]

- 3. chemcess.com [chemcess.com]

- 4. researchgate.net [researchgate.net]

- 5. sserc.org.uk [sserc.org.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. quora.com [quora.com]

- 8. Photodegradation of Phenolic Compounds from Water in the Presence of a Pd-Containing Exhausted Adsorbent [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 12. Different Spectrophotometric and TLC-Densitometric Methods for Determination of Mesalazine in Presence of Its Two Toxic Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. resolvemass.ca [resolvemass.ca]

- 15. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 16. ijcrt.org [ijcrt.org]

- 17. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

A Technical Guide to the Spectral Analysis of Ethyl 4-amino-3-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-amino-3-hydroxybenzoate is a substituted aromatic compound with the molecular formula C₉H₁₁NO₃.[1] As a derivative of benzoic acid, it incorporates an ethyl ester, an amino group, and a hydroxyl group on the benzene (B151609) ring. These functional groups impart specific chemical properties and are key identifiers in various spectroscopic analyses. This document provides a detailed guide to the expected spectral data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The information herein is crucial for the structural elucidation, identification, and purity assessment of this compound in research and development settings.

Please note: Experimental spectral data for this specific compound is not widely available in public databases. The data presented in this guide is predicted based on the analysis of its chemical structure and known spectral characteristics of its functional groups.

Predicted Spectral Data

The following tables summarize the predicted quantitative data for this compound.

Table 1: Predicted ¹H NMR Spectral Data

The proton NMR spectrum is predicted to show distinct signals for the ethyl group and the aromatic protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.35 | Triplet (t) | 3H | -CH₃ of the ethyl group |

| ~4.30 | Quartet (q) | 2H | -CH₂- of the ethyl group |

| ~4.5-5.5 | Broad Singlet | 2H | -NH₂ protons |

| ~6.7-7.8 | Multiplets | 3H | Aromatic protons (on the benzene ring) |

| ~8.5-9.5 | Singlet | 1H | Phenolic -OH proton |

Table 2: Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum will display signals corresponding to each unique carbon atom in the molecule.

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~14.5 | -CH₃ of the ethyl group |

| ~60.5 | -CH₂- of the ethyl group |

| ~110-155 | Aromatic carbons (6 signals expected) |

| ~166.0 | Carbonyl carbon of the ester (C=O) |

Table 3: Predicted Infrared (IR) Spectroscopy Data

The IR spectrum is characterized by absorption bands corresponding to the compound's key functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3500-3300 | N-H stretch (asymmetric and symmetric) | Primary Amine (-NH₂) |

| 3400-3200 | O-H stretch (broad) | Phenolic Hydroxyl (-OH) |

| 3100-3000 | C-H stretch | Aromatic Ring |

| 2980-2850 | C-H stretch | Aliphatic (ethyl group) |

| ~1700 | C=O stretch | Ester |

| ~1600, ~1475 | C=C stretch | Aromatic Ring |

| ~1250 | C-O stretch | Ester and Phenol |

Table 4: Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information on the mass-to-charge ratio of the molecule and its fragments.

| m/z Value | Interpretation |

| 181.07 | Molecular Ion [M]⁺, corresponding to the exact mass of C₉H₁₁NO₃.[1] |

| 152.07 | [M - C₂H₅]⁺, Loss of the ethyl group. |

| 136.04 | [M - OC₂H₅]⁺, Loss of the ethoxy radical.[2] |

| 108.04 | [M - COOC₂H₅]⁺, Loss of the ethoxycarbonyl group. |

Experimental Protocols

The following are generalized protocols for acquiring spectral data for a small organic molecule like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup :

-

Place the NMR tube in the spectrometer's probe.

-

Lock the field using the deuterium (B1214612) signal from the solvent.

-

Shim the magnetic field to achieve homogeneity, which is indicated by a sharp and symmetrical lock signal.

-

-

¹H NMR Acquisition :

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Apply a 90° pulse.

-

Acquire the Free Induction Decay (FID) for a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Set a relaxation delay (e.g., 1-2 seconds) between scans.

-

-

¹³C NMR Acquisition :

-

Switch the probe to the ¹³C frequency.

-

Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.

-

Set a wider spectral width (e.g., 0-220 ppm).

-

A greater number of scans is typically required due to the low natural abundance of ¹³C.

-

-

Data Processing :

-

Apply a Fourier transform to the FID to obtain the spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Background Spectrum : Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O, as well as instrument optics.

-

Sample Preparation :

-

Solid Sample (KBr Pellet) : Mix a small amount of the sample with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet.

-

Solid Sample (ATR) : Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.

-

-

Sample Spectrum Acquisition :

-

Place the prepared sample in the spectrometer's beam path.

-

Record the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

-

Data Analysis : Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

-

Sample Preparation : Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Ionization :

-

Introduce the sample solution into the mass spectrometer.

-

Utilize an appropriate ionization technique, such as Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile or thermally sensitive compounds. EI will generate the molecular ion and fragment ions.[2] ESI will typically show the protonated molecule [M+H]⁺.

-

-

Mass Analysis :

-

The generated ions are accelerated into the mass analyzer (e.g., quadrupole, time-of-flight).

-

The analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

-

Detection :

-

The separated ions are detected, and their abundance is recorded.

-

The resulting data is plotted as a mass spectrum, showing relative intensity versus m/z.

-

-

Data Analysis :

-

Identify the molecular ion peak to confirm the molecular weight of the compound.

-

Analyze the fragmentation pattern to gain information about the molecule's structure.

-

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Caption: A logical workflow for the structural elucidation of a chemical compound using NMR, IR, and MS.

References

Unveiling Ethyl 4-amino-3-hydroxybenzoate: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-amino-3-hydroxybenzoate, a significant organic compound, has found its niche in various research and development sectors. This technical guide provides a comprehensive overview of its discovery, historical synthetic routes, and key chemical properties. While a definitive seminal publication marking its initial synthesis remains elusive in readily available literature, its structural lineage from 4-amino-3-hydroxybenzoic acid, a compound known for over a century, provides a rich historical context. This document details the probable and documented synthetic pathways, physicochemical characteristics, and its emerging role in modern chemistry.

Introduction

This compound (CAS No. 87081-52-5) is a benzoate (B1203000) ester derivative with both amino and hydroxyl functional groups on the aromatic ring. This substitution pattern makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. Its structure suggests potential applications in drug discovery, though extensive research in this area is still emerging.[1] This guide aims to consolidate the available information on its discovery, historical and modern synthesis, and fundamental properties to serve as a valuable resource for professionals in the chemical and pharmaceutical sciences.

Discovery and Historical Context

While a specific, citable discovery paper for this compound has not been identified in comprehensive searches of scientific and patent literature, its history is intrinsically linked to its parent compound, 4-amino-3-hydroxybenzoic acid. The synthesis of 4-amino-3-hydroxybenzoic acid can be traced back to the early 20th century. Notably, the preparation of its precursor, 4-nitro-3-hydroxybenzoic acid, was described by Ullmann and Fitzenkam in 1905. Subsequently, in 1909, Einhorn and Uhlfelder reported the reduction of the nitro group to an amine, yielding 4-amino-3-hydroxybenzoic acid.

Given the common practice of esterification in organic chemistry to modify the solubility and reactivity of carboxylic acids, it is highly probable that this compound was first synthesized shortly after the discovery of its parent acid. The Fischer-Speier esterification, a well-established method involving the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, would have been the logical and straightforward route for its initial preparation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data has been aggregated from various chemical suppliers and databases.

| Property | Value | Source(s) |

| CAS Number | 87081-52-5 | |

| Molecular Formula | C₉H₁₁NO₃ | |

| Molecular Weight | 181.19 g/mol | [1] |

| Melting Point | 90-94 °C | |

| Boiling Point (Predicted) | 370.6 ± 27.0 °C | |

| Density (Predicted) | 1.253 ± 0.06 g/cm³ | |

| pKa (Predicted) | 8.99 ± 0.10 | [2] |

| Solubility | Soluble in DMSO (a little), methanol (B129727) (a little) |

Synthesis and Experimental Protocols

The primary methods for the synthesis of this compound involve the esterification of its corresponding carboxylic acid or the reduction of a nitro-substituted precursor.

Esterification of 4-amino-3-hydroxybenzoic acid

This is the most direct and commonly cited method for the preparation of this compound.[1]

Reaction Scheme:

References

Ethyl 4-amino-3-hydroxybenzoate: A Technical Guide for Bioactive Small Molecule Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-amino-3-hydroxybenzoate is a small organic molecule with the chemical formula C₉H₁₁NO₃ and a molecular weight of 181.19 g/mol .[1][2] As a derivative of para-aminobenzoic acid (PABA), its unique structure, featuring a benzene (B151609) ring substituted with amino, hydroxyl, and ethyl ester groups, confers a combination of hydrophilic and lipophilic characteristics.[1] This structural arrangement suggests potential for a range of biological activities, positioning it as a molecule of interest for research in pharmaceuticals and biochemistry. While comprehensive biological data for this compound is still emerging, research into structurally related compounds provides a strong basis for predicting its potential as an anti-inflammatory and analgesic agent. This technical guide consolidates the available chemical data, outlines detailed experimental protocols for assessing its bioactivity based on studies of similar molecules, and proposes potential mechanisms of action.

Chemical and Physical Properties

This compound is a distinct organic compound with potential applications in various scientific fields.[1] A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO₃ | PubChem[3] |

| Molecular Weight | 181.19 g/mol | PubChem[3] |

| CAS Number | 87081-52-5 | Pharmaffiliates[2] |

| IUPAC Name | This compound | PubChem[3] |

| Synonyms | 4-Amino-3-hydroxy-benzoic Acid Ethyl Ester | CP Lab Safety[4] |

| Appearance | Not explicitly stated, likely a solid | N/A |

| Solubility | Not explicitly stated | N/A |

Synthesis

The primary route for the synthesis of this compound involves the esterification of its carboxylic acid precursor, 4-amino-3-hydroxybenzoic acid, with ethanol. The synthesis of the precursor itself is a critical step.

Synthesis of 4-amino-3-hydroxybenzoic acid

A common method for the synthesis of 4-amino-3-hydroxybenzoic acid involves the reduction of 4-nitro-3-hydroxybenzoic acid.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 10 g of 4-nitro-3-hydroxybenzoic acid with 200 mL of concentrated hydrochloric acid.

-

Reduction: Heat the mixture on a water bath and slowly add 30 g of tin (Sn).

-

Isolation of Tin Salt: After the reaction is complete, the double tin salt of the amino acid will precipitate. Filter the precipitate.

-

Removal of Tin: Dissolve the collected precipitate in 200 mL of warm water and bubble hydrogen sulfide (B99878) (H₂S) gas through the solution until all the tin has precipitated as tin sulfide.

-

Filtration: Filter the solution to remove the tin sulfide precipitate.

-

Crystallization of Hydrochloride Salt: Concentrate the filtrate by heating until crystals of 4-amino-3-hydroxybenzoic acid hydrochloride begin to form. Allow the solution to cool.

-

Isolation of Hydrochloride Salt: Filter the cooled solution to collect the hydrochloride salt crystals.

-

Precipitation of Free Base: Dissolve the hydrochloride salt in a minimal amount of water and add a concentrated solution of sodium acetate (B1210297) to precipitate the free 4-amino-3-hydroxybenzoic acid.

-

Final Product Isolation: Filter the precipitate, wash with water, and recrystallize from hot water or dilute alcohol to yield the purified 4-amino-3-hydroxybenzoic acid.

Esterification to this compound

Proposed Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 4-amino-3-hydroxybenzoic acid in an excess of absolute ethanol.

-

Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid.

-

Reflux: Heat the reaction mixture to reflux for several hours to drive the equilibrium towards the ester product. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture and neutralize the acid catalyst with a weak base, such as sodium bicarbonate solution.

-

Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica (B1680970) gel.

Potential Biological Activities and Mechanisms of Action

Direct experimental evidence for the biological activities of this compound is limited. However, its structural similarity to other known bioactive molecules, particularly those with anti-inflammatory and analgesic properties, allows for the formulation of strong hypotheses regarding its potential mechanisms of action. The presence of the catechol-like moiety (an amino and a hydroxyl group on the benzene ring) is a key structural feature often associated with anti-inflammatory and antioxidant properties.

Postulated Anti-inflammatory Activity

Inflammation is a complex biological response involving various signaling pathways and the production of inflammatory mediators. Based on studies of structurally related compounds, this compound may exert anti-inflammatory effects through the inhibition of key enzymes and modulation of inflammatory signaling pathways.

Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain. Similarly, lipoxygenase (LOX) enzymes are involved in the production of leukotrienes, another class of inflammatory mediators.

Proposed Experimental Protocol for COX Inhibition Assay:

A COX inhibitor screening assay can be performed using a commercial kit (e.g., from Cayman Chemical).

-

Reagents: Purified ovine COX-1 and human recombinant COX-2 enzymes, arachidonic acid (substrate), and a chromogen.

-

Procedure:

-

Add the reaction buffer and heme to a 96-well plate.

-

Add the test compound (this compound) at various concentrations.

-

Add the COX-1 or COX-2 enzyme to initiate the reaction.

-

Incubate the plate for a specified time at 37°C.

-

Add arachidonic acid to start the catalysis.

-

Add a colorimetric substrate and measure the absorbance at a specific wavelength.

-

-

Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC₅₀ value.

Proposed Experimental Protocol for 5-Lipoxygenase Inhibition Assay:

-

Reagents: Potato 5-lipoxygenase, linoleic acid (substrate), and a suitable buffer.

-

Procedure:

-

Pre-incubate the enzyme with the test compound (this compound) at various concentrations in the buffer.

-

Initiate the reaction by adding the substrate, linoleic acid.

-

Monitor the formation of the hydroperoxy derivative of linoleic acid by measuring the increase in absorbance at 234 nm.

-

-

Data Analysis: Calculate the percentage of 5-LOX inhibition and determine the IC₅₀ value.

The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are central regulators of the inflammatory response. They control the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like iNOS and COX-2. The catechol moiety present in many natural anti-inflammatory compounds is known to interfere with these pathways.

Proposed Mechanism of Action:

It is hypothesized that this compound may inhibit the activation of the NF-κB pathway. This could occur through the inhibition of IκB kinase (IKK), which would prevent the phosphorylation and subsequent degradation of the inhibitory protein IκBα. As a result, the NF-κB p65/p50 dimer would remain sequestered in the cytoplasm and unable to translocate to the nucleus to initiate the transcription of pro-inflammatory genes.

Experimental Protocol for Investigating NF-κB Activation:

This can be assessed in a cell-based assay using, for example, lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

-

Cell Culture and Treatment: Culture RAW 264.7 cells and pre-treat them with various concentrations of this compound for 1 hour before stimulating with LPS (1 µg/mL).

-

Western Blot Analysis for NF-κB Translocation:

-

After treatment, prepare nuclear and cytosolic protein extracts.

-

Perform Western blotting using antibodies against NF-κB p65 to determine its levels in both fractions. A decrease in nuclear p65 and an increase in cytosolic p65 would indicate inhibition of translocation.

-

-

Measurement of Downstream Inflammatory Mediators:

-

Nitric Oxide (NO) Production: Measure the accumulation of nitrite (B80452) in the cell culture supernatant using the Griess reagent.

-

Prostaglandin E₂ (PGE₂) Production: Quantify the levels of PGE₂ in the cell culture supernatant using an ELISA kit.

-

Pro-inflammatory Cytokine Production: Measure the levels of cytokines such as TNF-α, IL-6, and IL-1β in the supernatant using ELISA kits.

-

-

RT-PCR or Western Blot for iNOS and COX-2 Expression: Analyze the mRNA or protein expression levels of inducible nitric oxide synthase (iNOS) and COX-2 in the cell lysates.

Figure 1: Proposed mechanism of NF-κB inhibition by this compound.

Potential Applications in Proteomics

While some sources categorize this compound as a biochemical for proteomics research, its specific applications are not well-documented. Proteomics aims to study the entire set of proteins in a biological system. Small molecules can be valuable tools in this field.

Hypothetical Applications:

-

Affinity Chromatography: The molecule could potentially be immobilized on a solid support to create an affinity column for purifying proteins that specifically bind to it. This could aid in the identification of its cellular targets.

-

Chemical Probes: Modified versions of this compound, for instance, with a biotin (B1667282) or a fluorescent tag, could be synthesized to be used as chemical probes to identify and visualize its binding partners within cells.

-

Biomarker Discovery: By observing the changes in the proteome of cells or tissues after treatment with this compound, it may be possible to identify new biomarkers associated with its biological activity or the pathways it modulates.

Experimental Workflow for Target Identification using Affinity-Based Proteomics:

Figure 2: Workflow for identifying protein targets of this compound.

Quantitative Data Summary

As of the date of this guide, there is a lack of publicly available, peer-reviewed quantitative data on the specific biological activities of this compound. The information presented on its potential anti-inflammatory and analgesic properties is based on its structural characteristics and the activities of closely related compounds.[1] Future research should focus on generating robust quantitative data, such as IC₅₀ or EC₅₀ values, from the experimental protocols outlined in this guide.

Conclusion and Future Directions

This compound is a bioactive small molecule with considerable potential for further investigation, particularly in the fields of anti-inflammatory and analgesic drug discovery. Its chemical structure suggests a plausible mechanism of action involving the inhibition of key inflammatory pathways such as NF-κB and MAPK, and the enzymes COX and LOX. While direct experimental evidence of its efficacy and mechanism is currently limited, this technical guide provides a comprehensive framework for its synthesis and biological evaluation.

Future research should prioritize the systematic evaluation of its anti-inflammatory and analgesic properties using the detailed in vitro and cell-based assays described. Quantitative determination of its potency (e.g., IC₅₀ values) is crucial for establishing its potential as a lead compound. Furthermore, elucidating its precise molecular targets through proteomic approaches will provide a deeper understanding of its mechanism of action and could unveil novel therapeutic applications. The development of validated analytical methods for its quantification in biological matrices will also be essential for future pharmacokinetic and in vivo studies.

References

Unlocking the Potential of Ethyl 4-amino-3-hydroxybenzoate: A Technical Guide for Researchers

For Immediate Release

Ethyl 4-amino-3-hydroxybenzoate, a versatile aromatic compound, is emerging as a significant building block in diverse fields of chemical and pharmaceutical research. This technical guide provides an in-depth overview of its potential research applications, offering valuable insights for scientists and drug development professionals. This document outlines the synthesis of key derivatives, experimental protocols for evaluating their biological and material science applications, and a summary of relevant quantitative data.

Core Compound Properties

This compound (CAS No: 87081-52-5) is a bioactive small molecule and a crucial intermediate in organic synthesis.[1][2] Its structure, featuring amino, hydroxyl, and ethyl ester functional groups, provides a versatile scaffold for the development of novel compounds with a wide range of applications.

| Property | Value | Source |

| CAS Number | 87081-52-5 | [3][4][5] |

| Molecular Formula | C₉H₁₁NO₃ | [3][4] |

| Molecular Weight | 181.19 g/mol | [3][4][5] |

| IUPAC Name | This compound | [3] |

| Synonyms | 4-Amino-3-hydroxy-benzoic Acid Ethyl Ester | [3] |

Potential Research Applications

The unique chemical structure of this compound makes it a valuable precursor for several classes of functional molecules. Key areas of potential research and application are detailed below.

Antimicrobial Agents

The primary amino group of this compound readily undergoes condensation reactions with various aldehydes to form Schiff bases. These derivatives have been identified as a promising class of antimicrobial agents. While specific data for derivatives of this compound is an active area of research, studies on analogous aminobenzoic acid derivatives have demonstrated significant antibacterial and antifungal activity.[6][7]

Minimum Inhibitory Concentration (MIC) of Analogous Schiff Bases

| Compound Class | Test Organism | MIC (µM) | Reference |

| 4-Aminobenzoic acid Schiff bases | Staphylococcus aureus (MRSA) | ≥ 15.62 | [8] |

| 4-Aminobenzoic acid Schiff bases | Various Fungi | ≥ 7.81 | [8] |

| Aminobenzoic acid-derived Schiff base (SB-5) | Clostridioides difficile | 0.1 | [7] |

| Aminobenzoic acid-derived Schiff base (SB-5) | Blautia coccoides | 0.01 | [7] |

Anticancer Agents

Derivatives of aminobenzoates are being explored for their potential as anticancer agents. For instance, new 4-amino-3-chloro benzoate (B1203000) ester derivatives have been investigated as Epidermal Growth Factor Receptor (EGFR) inhibitors, showing cytotoxic effects against various cancer cell lines.[5][9] This suggests that this compound can serve as a scaffold for the development of novel cytotoxic and anti-proliferative compounds.

IC50 Values of Analogous Anticancer Compounds

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 4-Aminobenzoic acid Schiff bases | HepG2 (Liver Cancer) | ≥ 15.0 | [8] |

| Imidazo[1,2-a]pyrimidine derivative (3a) | A549 (Lung Carcinoma) | 5.988 ± 0.12 | [10] |

| Imidazo[1,2-a]pyrimidine derivative (4d) | MDA-MB-231 (Breast Cancer) | 35.1 | [10] |

Sphingosine (B13886) Kinase (SphK) Inhibitors

The parent compound, 4-Amino-3-hydroxybenzoic acid, is a known building block for the synthesis of sphingosine kinase inhibitors.[11] Sphingosine kinases are critical enzymes in cell signaling pathways and are implicated in cancer and inflammatory diseases. The esterified form, this compound, is a logical starting material for the synthesis of novel SphK inhibitors, offering a promising avenue for drug discovery.

High-Performance Polymers (Polybenzoxazoles)

4-Amino-3-hydroxybenzoic acid is a monomer used in the production of polybenzoxazoles (PBOs), a class of high-performance polymers known for their exceptional thermal stability and mechanical strength.[11][12] this compound can be readily hydrolyzed to the parent acid, making it a convenient precursor for the synthesis of these advanced materials.

Corrosion Inhibitors

Schiff base derivatives of aromatic amines, including those derived from aminobenzoates, have demonstrated significant potential as corrosion inhibitors for various metals and alloys.[1][13] The presence of heteroatoms (N, O) and the planar aromatic structure facilitate adsorption onto metal surfaces, forming a protective layer that mitigates corrosion.

Corrosion Inhibition Efficiency of Analogous Schiff Bases

| Inhibitor | Metal | Corrosive Medium | Inhibition Efficiency (%) | Reference |

| (E)-2-((4-methoxybenzylidene)amino)phenol | Mild Steel | 0.1 M HCl | 76 | [8][14] |

| 3-((4-(dimethylamino)benzylidene)amino)-2-methylquinazolin-4(3H)-one | Mild Steel | 1.0 M HCl | 96 | [13][15] |

| N-(p-anisalidene)- 6-methoxy-1,3-benzothiazol-2-amine | Mild Steel | 1M HCl | 97.35 | [16] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the research applications of this compound.

Synthesis of Schiff Base Derivatives

This protocol describes a general method for the synthesis of Schiff bases from this compound and an aromatic aldehyde.

Procedure:

-

Dissolve equimolar amounts of this compound and the desired aromatic aldehyde in ethanol in a round-bottom flask.[17]

-

Add a few drops of glacial acetic acid as a catalyst.[15]

-

Reflux the reaction mixture for 2-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[15][17]

-

After completion, cool the reaction mixture to room temperature to allow the Schiff base product to precipitate.[15]

-

Collect the precipitate by vacuum filtration and wash with cold ethanol to remove unreacted starting materials.[15]

-

Dry the purified Schiff base product in a vacuum oven.

-

Characterize the product using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and the cytotoxic potential of a compound.[16][18][19][20]

Procedure:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[16]

-

Prepare serial dilutions of the test compound (e.g., Schiff base derivative of this compound) in the cell culture medium.

-

Remove the existing medium and add 100 µL of the medium containing the test compound to the respective wells. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for 24 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.[20]

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 1-4 hours at 37°C.[16][18]

-

Remove the MTT solution and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.[18]

-

Measure the absorbance at 570 nm using a microplate reader.[16]

-

Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Antimicrobial Susceptibility: Broth Microdilution Method

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[21][22][23]

Procedure:

-

Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).[22]

-

Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard.[21]

-

Dilute the bacterial suspension in the broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[22]

-

Inoculate each well containing the serially diluted compound with the bacterial suspension. Include a positive control (broth and inoculum) and a negative control (broth only).[22]

-

Incubate the plate at 35-37°C for 16-20 hours.[22]

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Corrosion Inhibition: Weight Loss Method

The weight loss method is a straightforward technique to evaluate the corrosion inhibition efficiency of a compound.[2][3][24][25][26]

Procedure:

-

Prepare metal coupons (e.g., mild steel) by polishing, cleaning, and accurately weighing them.[3]

-

Prepare the corrosive medium (e.g., 1 M HCl) with and without various concentrations of the inhibitor (e.g., Schiff base derivative).

-

Immerse the pre-weighed coupons in the respective solutions for a predetermined period at a constant temperature.[24]

-

After the immersion period, remove the coupons, clean them to remove corrosion products, rinse with distilled water and acetone, and dry them thoroughly.[24]

-

Reweigh the dried coupons to determine the weight loss.

-

Calculate the corrosion rate (CR) and the inhibition efficiency (IE%) using the following formulas:

Conclusion

This compound presents a promising platform for the development of a wide range of functional molecules. Its utility as a precursor for antimicrobial and anticancer agents, high-performance polymers, and corrosion inhibitors highlights its significance in modern chemical research. The experimental protocols provided in this guide offer a solid foundation for researchers to explore and expand upon the potential applications of this versatile compound. Further investigation into the specific biological activities and material properties of its derivatives is warranted and expected to yield valuable scientific advancements.

References

- 1. Computational investigation of anticorrosion properties in Ethyl 4-[(E)-(2-Hydroxy-4-Methoxyphenyl)Methyleneamino]Benzoate and its pyrrole substituted variant on mild steel - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 4. Characterization of Antimicrobial, Antioxidant, and Leishmanicidal Activities of Schiff Base Derivatives of 4-Aminoantipyrine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis, experimental and computational studies on the anti-corrosion performance of substituted Schiff bases of 2-methoxybenzaldehyde for mild steel in HCl medium - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 4-Amino-3-hydroxybenzoic acid:a fundamental building block_Chemicalbook [chemicalbook.com]

- 12. nbinno.com [nbinno.com]

- 13. d-nb.info [d-nb.info]

- 14. jocpr.com [jocpr.com]

- 15. Experimental and theoretical studies of Schiff bases as corrosion inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. asianpubs.org [asianpubs.org]

- 18. cyrusbio.com.tw [cyrusbio.com.tw]

- 19. broadpharm.com [broadpharm.com]

- 20. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 21. researchgate.net [researchgate.net]

- 22. benchchem.com [benchchem.com]

- 23. rr-asia.woah.org [rr-asia.woah.org]

- 24. sarpublication.com [sarpublication.com]

- 25. scribd.com [scribd.com]

- 26. mdpi.com [mdpi.com]

The Pivotal Role of Ethyl 4-amino-3-hydroxybenzoate in Modern Pharmaceutical Synthesis: A Technical Guide

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, application, and therapeutic relevance of Ethyl 4-amino-3-hydroxybenzoate, a key intermediate in the development of next-generation pharmaceuticals.

This whitepaper delves into the chemical properties, synthesis protocols, and significant applications of this compound, highlighting its role as a crucial building block in the creation of targeted therapies, with a particular focus on kinase inhibitors for oncology.

Introduction: The Versatility of a Substituted Benzene (B151609) Ring

This compound (CAS No: 87081-52-5) is an aromatic organic compound featuring an ethyl ester, an amino group, and a hydroxyl group attached to a benzene ring.[1][2][3] This unique arrangement of functional groups imparts a versatile reactivity profile, making it a valuable intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). Its structural similarity to endogenous signaling molecules allows for its incorporation into drug candidates designed to interact with specific biological targets. The presence of both hydrogen bond donors (amino and hydroxyl groups) and a hydrogen bond acceptor (ester carbonyl), along with a lipophilic benzene ring, provides a scaffold that can be readily modified to optimize pharmacokinetic and pharmacodynamic properties.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for quality control.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₁NO₃ | [1][2] |

| Molecular Weight | 181.19 g/mol | [1][2] |

| CAS Number | 87081-52-5 | [1][2] |

| Appearance | White to brown powder/crystal | |

| Melting Point | 98-100 °C (for the methyl ester analog) | [4] |

| Solubility | Soluble in organic solvents like methanol (B129727) and ethanol (B145695) | [4] |

Spectroscopic Data (Representative for aminohydroxybenzoate esters):

| Technique | Key Features |

| ¹H NMR | Signals corresponding to aromatic protons, the ethyl group (quartet and triplet), and protons of the amino and hydroxyl groups. |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester, aromatic carbons, and the ethyl group carbons. |

| IR Spectroscopy | Characteristic absorption bands for N-H and O-H stretching, C=O stretching of the ester, and aromatic C-C bending. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the compound. |

Synthesis of this compound: Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process: the reduction of a nitro group to an amine, followed by the esterification of the carboxylic acid.

Synthesis of the Precursor: 4-Amino-3-hydroxybenzoic Acid

The immediate precursor, 4-amino-3-hydroxybenzoic acid, can be synthesized by the reduction of 3-hydroxy-4-nitrobenzoic acid.

Experimental Protocol: Reduction of 3-hydroxy-4-nitrobenzoic acid

-

Materials:

-

3-hydroxy-4-nitrobenzoic acid (1.0 eq)

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O) or catalytic hydrogenation (e.g., Pd/C with H₂)

-

Concentrated hydrochloric acid (HCl)

-

Sodium acetate (B1210297)

-

Ethanol

-

Water

-

-

Procedure (using Tin(II) chloride):

-

A mixture of 10 g of 4-nitro-3-hydroxybenzoic acid and 200 ml of concentrated hydrochloric acid is heated on a water bath.[5]

-

30 g of tin is slowly added to the heated mixture.[5]

-

After the reaction is complete, the resulting double tin salt precipitates and is collected by filtration.[5]

-

The precipitate is dissolved in 200 ml of warm water, and hydrogen sulfide (B99878) is passed through the solution until all the tin has precipitated as tin sulfide.

-

The tin sulfide is removed by filtration, and the filtrate is concentrated until crystals of the hydrochloride salt of the product begin to separate.

-

The hydrochloride salt is collected by filtration, dissolved in a small amount of water, and the free base (4-amino-3-hydroxybenzoic acid) is precipitated by the addition of a concentrated solution of sodium acetate.[5]

-

The final product is collected by filtration, washed with water, and can be recrystallized from hot water or dilute alcohol.[5]

-

-

Quantitative Data:

Fischer Esterification to this compound

The carboxylic acid group of 4-amino-3-hydroxybenzoic acid is esterified using ethanol in the presence of an acid catalyst.

Experimental Protocol: Fischer Esterification

-

Materials:

-

4-amino-3-hydroxybenzoic acid (1.0 eq)

-

Anhydrous ethanol (excess, serves as reactant and solvent)

-

Concentrated sulfuric acid (H₂SO₄, catalytic amount)

-

Sodium bicarbonate (NaHCO₃) solution (for neutralization)

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄) (for drying)

-

-

Procedure:

-

Dissolve 4-amino-3-hydroxybenzoic acid in anhydrous ethanol in a round-bottom flask.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Reflux the mixture for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[6]

-

After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.[6]

-

Dissolve the residue in ethyl acetate and water.

-

Carefully neutralize the aqueous layer with a saturated sodium bicarbonate solution.

-

Separate the organic layer, and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[6]

-

The crude this compound can be purified by column chromatography or recrystallization.

-

-

Quantitative Data (Expected):

-

Yield: Typically high, often in the range of 80-95% for Fischer esterifications.[6]

-

Purity: To be determined by HPLC and spectroscopic methods.

-

Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its structure.

-

Application as a Pharmaceutical Intermediate: Synthesis of Kinase Inhibitors

This compound is a valuable precursor for the synthesis of various kinase inhibitors, a class of targeted cancer therapies. The benzamide (B126) moiety is a common feature in many of these drugs. While a direct synthesis of a marketed drug from this specific ethyl ester is not readily found in public literature, its structural motifs are present in potent kinase inhibitors like Bafetinib. Bafetinib is an inhibitor of Bcr-Abl and Lyn kinases, which are implicated in chronic myeloid leukemia (CML).

The general synthetic strategy would involve the amidation of the carboxylic acid (or its ester derivative) of the core scaffold with an appropriate amine-containing fragment.

Caption: Bcr-Abl and Lyn kinase signaling pathway inhibition.

Conclusion: A Cornerstone for Future Drug Discovery

This compound stands out as a highly valuable and versatile intermediate in the pharmaceutical industry. Its straightforward synthesis and reactive functional groups provide a robust platform for the development of novel therapeutics, particularly in the realm of targeted cancer therapy. The ability to readily modify its structure allows for the fine-tuning of drug properties, leading to more effective and safer medicines. As the demand for targeted therapies continues to grow, the importance of key intermediates like this compound in the drug discovery and development pipeline is set to increase, solidifying its position as a cornerstone for future pharmaceutical innovation.

References